molecular formula C5H6IN3 B2829352 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole CAS No. 1909324-91-9

7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole

Cat. No. B2829352
M. Wt: 235.028
InChI Key: RKXGRNFCLSOQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole” is a chemical compound with the molecular weight of 277.06 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole” can be represented by the InChI code: 1S/C7H8IN3O/c1-5(12)10-2-3-11-7(10)6(8)4-9-11/h4H,2-3H2,1H3 . This indicates the presence of carbon, hydrogen, iodine, nitrogen, and oxygen atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole” are not mentioned in the literature, imidazole derivatives are known to show a broad range of biological activities .


Physical And Chemical Properties Analysis

“7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole” is a powder at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Energetic Materials and Biocidal Efficiency

Compounds containing iodine-rich pyrazole and imidazole derivatives, such as 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole, have been explored for their application in creating energetic materials. These compounds, through their thermal decomposition, have shown the potential for significant biocidal efficiency, offering a new approach to microbial destruction that is more effective than some existing biocides. The decomposition products of these energetic materials destroy microbes efficiently at temperatures below 400°C without the need for additional oxidizers or combustion adjuvants, making them suitable for a variety of agent defeat applications (Zhao et al., 2017).

Antimicrobial Activity

The synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides has been reported, with some derivatives prepared from 2-iodopyrazine showcasing promising antimicrobial activity. This highlights the potential of 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole derivatives in contributing to the development of new antimicrobial agents. These compounds have been evaluated for their effectiveness against a range of pathogens, with some showing considerable activity, pointing to their potential use in combating microbial infections (Jyothi & Madhavi, 2019).

Anticancer Activity

Research into oxindole derivatives of imidazo[1,5-a]pyrazines, which could be related to the chemical structure of 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole, has shown significant anticancer activity across a variety of human tumor cell lines. These studies suggest the potential of such derivatives in the development of new anticancer therapies. The ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells, without adversely affecting normal cells, underscores their therapeutic potential (Kamal et al., 2011).

Luminescence Applications

The luminescence properties of imidazo[1,2-a]pyrazin-3(7H)-one compounds, closely related to the structure of 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole, have been extensively studied. Their application in bioassays and as potential imaging agents in biological systems highlights the versatility of this chemical scaffold. The review of their bioluminescence, especially in marine organisms, and chemiluminescence for bioassay applications, opens up new avenues for research and development in bioimaging and diagnostic fields (Teranishi, 2007).

Safety And Hazards

The safety information available indicates that “7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-iodo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXGRNFCLSOQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)I)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole

CAS RN

1909324-91-9
Record name 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole
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